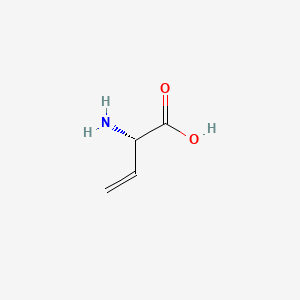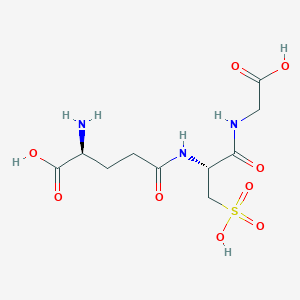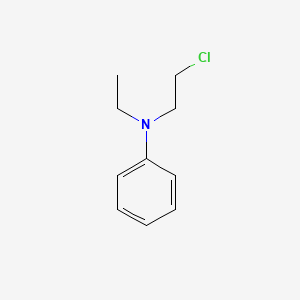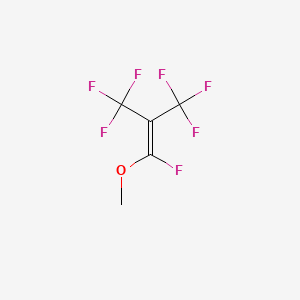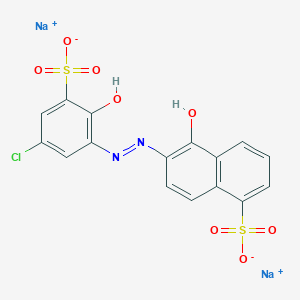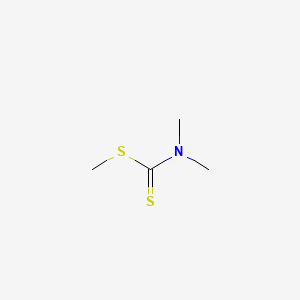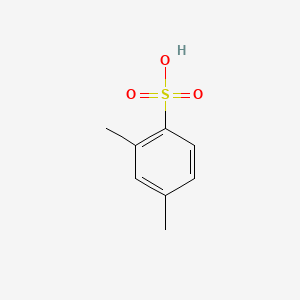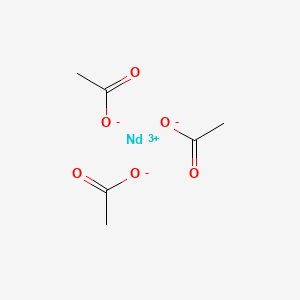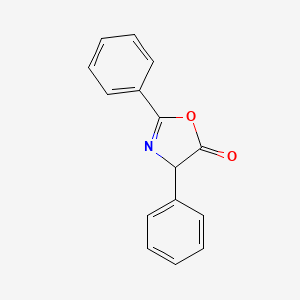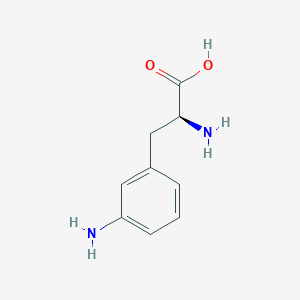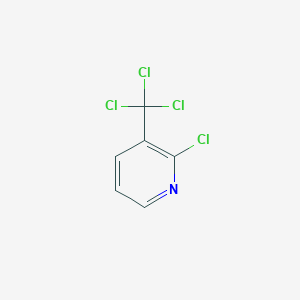
2-Chloro-3-(trichloromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-(trichloromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl4N . It has an average mass of 230.907 Da and a monoisotopic mass of 228.901962 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trichloromethyl)pyridine is represented by the formula C6H3Cl4N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The major use of 2-Chloro-3-(trichloromethyl)pyridine derivatives is in the protection of crops from pests . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis
2-Chloro-3-(trichloromethyl)pyridine has a molecular weight of 230.91 . It is a solid at room temperature .Applications De Recherche Scientifique
Agrochemical Industry
2-Chloro-3-(trichloromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives, particularly trifluoromethylpyridines (TFMP), play a significant role in crop protection. The combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety contributes to the biological activities of these compounds . For instance, TFMP derivatives are used in the formulation of pesticides that protect crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names.
Pharmaceutical Industry
In the pharmaceutical sector, TFMP derivatives, which can be synthesized from compounds like 2-Chloro-3-(trichloromethyl)pyridine , are incorporated into active ingredients. These derivatives have been used in several approved pharmaceutical products, and many candidates are currently undergoing clinical trials . The unique characteristics of the pyridine moiety contribute to the therapeutic efficacy of these drugs.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, indicating the importance of this compound in animal health .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, which often includes TFMP derivatives, is a growing research area due to the impact of fluorine atoms on the biological activities and physical properties of compounds2-Chloro-3-(trichloromethyl)pyridine serves as an intermediate in creating these fluorinated compounds, which are increasingly used in various fields, including materials science .
Soil Science
2-Chloro-3-(trichloromethyl)pyridine: derivatives like nitrapyrin are studied for their adsorption properties in soil. Research focuses on the effects of nitrapyrin application at different soil organic matter levels and soil types, which is crucial for understanding the environmental impact of these compounds .
Nitrification Inhibition
As a nitrification inhibitor, 2-Chloro-3-(trichloromethyl)pyridine plays a role in the biochemical oxygen demand (BOD) testing process. It helps in preventing the oxidation of ammonium to nitrate, thereby providing more accurate measurements of BOD in water quality testing .
Chemical Synthesis
This compound is also used as a chemical intermediate for the synthesis of various crop-protection products. The high demand for derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) underscores the significance of 2-Chloro-3-(trichloromethyl)pyridine in the chemical industry .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVGCQBQQFWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345740 | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trichloromethyl)pyridine | |
CAS RN |
72648-12-5 | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72648-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

